4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide
Description
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a hydrobromide salt derivative of a pyridine-containing aniline compound. Its structure comprises a pyridine ring substituted with an ethyl group at the 5-position, linked via an ethoxy bridge to a para-aminophenyl group (aniline). The hydrobromide salt enhances its stability and solubility compared to the free base form.
Properties
Molecular Formula |
C15H19BrN2O |
|---|---|
Molecular Weight |
323.23 g/mol |
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline;hydrobromide |
InChI |
InChI=1S/C15H18N2O.BrH/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15;/h3-8,11H,2,9-10,16H2,1H3;1H |
InChI Key |
VDCUSXLXJHVOLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide typically involves the following steps:
Reaction of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluoronitrobenzene: This reaction yields 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene.
Reduction of the nitro group: The nitro group in 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene is reduced to form the corresponding amino compound, 4-[2-(5-ethyl-2-pyridyl)ethoxy]aminobenzene.
Diazotization and treatment with aqueous HBr: The amino compound is diazotized and treated with aqueous hydrobromic acid to yield 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Pioglitazone Hydrochloride
Pioglitazone hydrochloride, a thiazolidinedione-class antidiabetic drug, shares a structural motif with the target compound: the 4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl group. However, pioglitazone incorporates a benzyl-thiazolidinedione moiety at the para position of the phenyl ring, which is critical for its peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist activity .
The absence of the thiazolidinedione group in the target compound precludes PPAR-γ agonist activity, highlighting how minor structural changes drastically alter biological function. The hydrobromide salt may offer distinct crystallinity or solubility advantages over pioglitazone’s hydrochloride form .
Comparison with Structural Analogs from Chemical Databases
lists analogs of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline hydrobromide (similarity score: 0.88) and others (similarity scores: 0.81). Key differences include:
- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Similarity: 0.88): Replaces the pyridine ring with a pyrrolidine group.
- A253323 (10541-78-3) (Similarity: 0.81): Likely varies in substituent position or identity, impacting steric and electronic profiles.
These analogs underscore the importance of the pyridine-ethoxy-aniline backbone in defining the target compound’s uniqueness. The ethyl-pyridine group may enhance lipophilicity compared to pyrrolidine analogs, influencing membrane permeability in biological systems .
Biological Activity
4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an ethoxy group and an aniline moiety. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has been evaluated in various studies, primarily focusing on its cytotoxic properties against different cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant activity against several tumor cell lines. For instance:
These results indicate that the compound is particularly potent against ovarian cancer cells compared to other tested lines.
The mechanism by which 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide exerts its cytotoxic effects appears to involve the inhibition of specific protein kinases, which are critical for cell proliferation and survival. Research suggests that it may act as a protein tyrosine kinase inhibitor, disrupting signaling pathways essential for tumor growth.
Case Studies and Applications
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Studies : A study involving the treatment of SK-OV-3 cells showed that the compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death. The results indicated a dose-dependent response, further supporting its potential as an anti-cancer agent .
- Animal Models : In vivo studies in murine models have demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest its efficacy in a therapeutic context .
- Combination Therapies : Preliminary research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy, potentially overcoming resistance mechanisms seen in certain cancer types .
Safety and Toxicity
While the cytotoxic effects on cancer cells are promising, it is crucial to assess the safety profile of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide. Toxicological evaluations have shown moderate toxicity levels in non-target cells, necessitating further investigations to optimize dosing regimens and minimize side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
